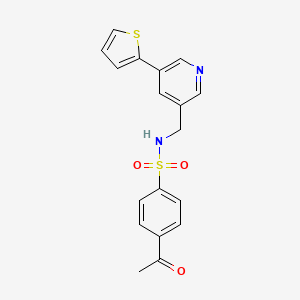
4-acetyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
- Antitumor Derivatives Synthesis : A study by Alqasoumi et al. (2009) focused on synthesizing novel derivatives, including thiophene, to evaluate their antitumor activity. One compound showed effectiveness surpassing the reference drug, doxorubicin.
- Anticancer and Radiosensitizing Properties : Research by Ghorab et al. (2015) synthesized new sulfonamide derivatives, incorporating thiophene and other moieties, to investigate their in-vitro anticancer activity against human tumor liver cell line (HEPG-2).
Photovoltaic Studies
- Dicopper(I) Complexes : A study by Jayapal et al. (2018) involved the synthesis of heteroaryl incorporated acetylide-functionalized pyridinyl ligands, including thiophene, for use in dye-sensitized solar cells (DSSCs), indicating moderate power conversion efficiency.
Photodynamic Therapy
- Zinc Phthalocyanine Derivatives : Research by Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing Schiff base for potential use in photodynamic therapy for cancer treatment.
Synthesis and Characterization
- Celecoxib Derivatives : Küçükgüzel et al. (2013) explored the synthesis and characterization of Celecoxib derivatives, examining their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties [Ş. Küçükgüzel et al. (2013)].
Antimicrobial Potential
- Pyrazolo[3,4-b]pyridine Scaffold : Chandak et al. (2013) synthesized a library of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moiety and evaluated their in vitro antibacterial and antifungal activities [Navneet Chandak et al. (2013)].
Alzheimer’s Disease Treatment
- Potential Multifunctional Agents for Alzheimer’s Disease : Makhaeva et al. (2020) developed hybrid compounds of quinoline and p-tolylsulfonamide as potential drugs for Alzheimer’s disease treatment, showing potent inhibition of acetylcholinesterase and butyrylcholinesterase [G. Makhaeva et al. (2020)].
Mecanismo De Acción
Target of Action
It’s worth noting that both indole and thiophene derivatives, which are structural components of the compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Given the structural components of the compound, it can be inferred that the compound may interact with its targets through hydrogen bonding . This interaction could potentially lead to changes in the function of the target proteins, thereby exerting its biological effects.
Biochemical Pathways
Indole and thiophene derivatives have been reported to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The solubility of a compound in organic solvents, such as alcohol and ether, can influence its bioavailability
Result of Action
Compounds with similar structural components have been reported to induce various nuclear features such as chromatin fragmentation and condensation, nuclei condensation . This suggests that the compound could potentially have similar effects.
Action Environment
The solubility of a compound can be influenced by environmental factors such as temperature and ph, which could in turn affect its action and efficacy .
Propiedades
IUPAC Name |
4-acetyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-13(21)15-4-6-17(7-5-15)25(22,23)20-11-14-9-16(12-19-10-14)18-3-2-8-24-18/h2-10,12,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEYEIAQLQHLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid](/img/structure/B2765545.png)
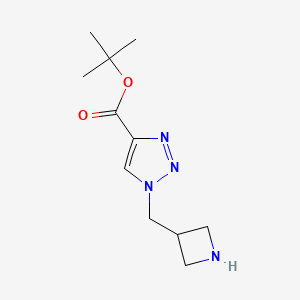
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2765547.png)

![2-[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2765553.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765554.png)
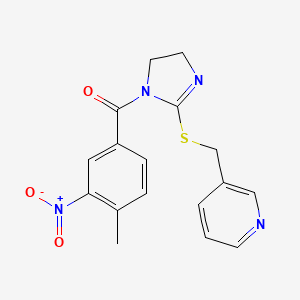
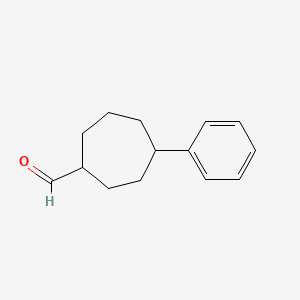

![N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2765562.png)

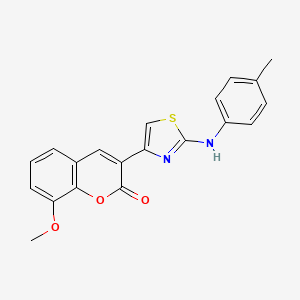
![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2765567.png)
